molecular formula C8H6BrClO2 B1267333 4-Bromophenyl chloroacetate CAS No. 36559-93-0

4-Bromophenyl chloroacetate

Cat. No. B1267333
CAS RN: 36559-93-0
M. Wt: 249.49 g/mol
InChI Key: IIGDPPSONJMDRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-bromophenyl chloroacetate involves several key steps, including bromination, esterification, and acetylation. A method for synthesizing derivatives includes using 4-bromodiphenyl as a starting material, which undergoes acetylation and a haloform reaction to yield products with high efficiency and purity (Zhu Yan-lon, 2015). Another example includes the bromination of biphenyls to produce 4-bromobiphenyl, demonstrating control over the reaction and by-product inhibition (Jia Feng-cong, 2006).

Molecular Structure Analysis

The molecular structure of 4-bromophenyl chloroacetate derivatives is often elucidated using techniques such as NMR, IR, and X-ray diffraction. For instance, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was determined, providing insights into the compound's configuration and stereochemistry (M. S. Løiten et al., 1999).

Chemical Reactions and Properties

4-Bromophenyl chloroacetate and its derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of complex molecules. These reactions include oxidative Povarov-type reactions, where the compound acts as an initiator or participant in the synthesis of chlorinated quinolines, highlighting its reactivity and utility in organic synthesis (Yuan Yuan et al., 2020).

Physical Properties Analysis

The physical properties of 4-bromophenyl chloroacetate derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis and material science. These properties are determined through experimental methods and help in understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 4-bromophenyl chloroacetate, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its applications. Studies involving the compound's synthesis and utilization in creating biologically active compounds or materials reveal its versatility and importance in chemical research (J. Agarwal, 2017).

Scientific Research Applications

  • Radiation Protection in Medical Oncology and Nuclear Medicine : A study found that compounds with the 4-bromophenyl aryl part, including 4-Bromophenyl chloroacetate, show promise in radiation protection, particularly against photons and charged particles such as alpha and proton particles. This makes them suitable drug candidates for applications in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

  • MALDI MSI in Brain Tissue Analysis : A method using a dry matrix coating for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) utilized 4-Bromophenyl chloroacetate in profiling the distribution of a drug in rat brain tissue. This innovative approach highlights its utility in detailed brain tissue analysis, beneficial for neurological research (Goodwin et al., 2010).

  • Synthesis of Novel Heterocyclic Compounds with Antibacterial Activities : Research on 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, closely related to 4-Bromophenyl chloroacetate, explored its utility as a starting material for synthesizing various heterocyclic compounds with potential antibacterial activities. This has implications for pharmaceutical developments and antibacterial drug discovery (El-Hashash et al., 2015).

  • Nonlinear Optical Properties for Semiconductor Devices : A study on the optoelectronic and charge transport properties of compounds including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, a derivative of 4-Bromophenyl chloroacetate, found them to have promising linear and nonlinear optical properties. This indicates their potential use in semiconductor devices (Shkir et al., 2019).

  • Antifungal Activities : Compounds with the 4-bromophenyl group were found to have significant in vitro activity against common and emerging yeasts and molds, particularly Aspergillus spp. This suggests their potential for developing new antifungal treatments (Buchta et al., 2004).

Mechanism of Action

While the exact mechanism of action for 4-Bromophenyl chloroacetate is not specified in the search results, it’s worth noting that many compounds with similar structures have been found to exhibit various biological activities .

Safety and Hazards

4-Bromophenyl chloroacetate is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation .

Future Directions

There is a growing interest in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . This suggests that 4-Bromophenyl chloroacetate and similar compounds could have potential applications in these areas in the future. Additionally, new derivatives of phenoxy acetamide and its derivatives have shown promising antimicrobial activity and could be used as lead compounds for rational drug designing .

properties

IUPAC Name

(4-bromophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGDPPSONJMDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278549
Record name 4-bromophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl chloroacetate

CAS RN

36559-93-0
Record name NSC8201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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